molecular formula C19H21FN4O2 B2759954 3-(4-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1795305-13-3

3-(4-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2759954
CAS No.: 1795305-13-3
M. Wt: 356.401
InChI Key: WZEBLQMPOUMYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide features a pyrazole core substituted with:

  • A 4-fluorophenyl group at position 3.
  • A methyl group at position 1.
  • A carboxamide group at position 5, linked to a hydroxypropyl side chain bearing a 1-methylpyrrole moiety.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c1-23-11-3-4-16(23)18(25)9-10-21-19(26)17-12-15(22-24(17)2)13-5-7-14(20)8-6-13/h3-8,11-12,18,25H,9-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEBLQMPOUMYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide (often referred to as Compound 10e in various studies) belongs to a class of pyrazole derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, mechanisms of action, and relevant case studies.

Antiproliferative Effects

Research has demonstrated that Compound 10e exhibits significant antiproliferative activity against prostate cancer cell lines, specifically LNCaP and PC-3. In a study conducted by Zhang et al. (2016), it was found that Compound 10e selectively inhibited LNCaP cell growth with an IC50 value of 18 μmol/L , achieving a 46% downregulation of prostate-specific antigen (PSA) levels, which is crucial for prostate cancer progression .

Cell LineIC50 Value (μmol/L)PSA Downregulation (%)
LNCaP1846
PC-3Not specifiedNot specified

The mechanism by which Compound 10e exerts its antiproliferative effects appears to involve the inhibition of androgen receptor signaling pathways, which are pivotal in the growth and survival of prostate cancer cells. The downregulation of PSA suggests that this compound may interfere with androgen receptor activity, thereby reducing tumor growth.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory effects. A review highlighted that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . While specific data on Compound 10e's anti-inflammatory activity is limited, its structural analogs have shown promising results in reducing inflammation in various in vivo models.

Case Studies

  • Prostate Cancer Study : A detailed evaluation of Compound 10e's effects on LNCaP cells revealed that treatment led to significant reductions in cell viability and PSA levels, indicating potential utility as a therapeutic agent for prostate cancer .
  • Comparative Analysis : In comparative studies with other pyrazole derivatives, Compound 10e demonstrated superior efficacy in inhibiting cell growth compared to several lead compounds currently under investigation for similar applications.
  • In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor sizes and lower inflammatory markers when compared to untreated controls, suggesting that further exploration into Compound 10e's potential could yield significant clinical benefits .

Comparison with Similar Compounds

Pyrazole Core and Fluorophenyl Substitution

Key Structural Features
Compound Name / ID Pyrazole Substitution Pattern Fluorophenyl Position Carboxamide Side Chain Notable Functional Groups Evidence ID
Target Compound 1-methyl, 3-(4-fluorophenyl), 5-carboxamide Position 3 3-hydroxy-3-(1-methylpyrrol-2-yl)propyl Hydroxyl, pyrrole -
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 1-(2,4-dichlorophenyl), 4-methyl, 3-carboxamide N/A 3-pyridylmethyl Chlorophenyl, pyridine
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide 1-[(2,4-dichlorophenyl)methyl], 3-methyl, 5-carboxamide N/A 4-fluorobenzenesulfonyl Sulfonamide
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide 1-(4-aminosulfonylphenyl), 5-p-fluorophenyl, 3-carboxamide Position 5 3,5-di-tert-butyl-4-hydroxyphenyl Sulfonamide, tert-butyl

Analysis :

  • Position 3 may enhance aromatic stacking interactions in biological targets.
  • Side-Chain Complexity : The target’s hydroxypropyl-pyrrole side chain is unique compared to simpler alkyl or aryl groups (e.g., pyridylmethyl in ). This could improve solubility or receptor binding .

Carboxamide Side-Chain Variations

Analysis :

  • Sulfonamide vs. Carboxamide : Sulfonamide derivatives () often exhibit enhanced metabolic stability but reduced solubility compared to carboxamides.

Functional Group Additions and Modifications

Impact on Physicochemical Properties
Compound Unique Groups Potential Effect Evidence ID
Target Compound 1-methylpyrrole, hydroxyl Increased polarity, H-bond donors/acceptors -
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Trifluoromethyl, sulfanyl Enhanced electronegativity, oxidation resistance
N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide () Cyclohexylmethyl, amino-oxobutanoyl Improved membrane permeability

Analysis :

  • The target’s hydroxyl group may improve aqueous solubility compared to nonpolar analogs (e.g., cyclohexylmethyl in ).
  • 1-Methylpyrrole could engage in π-π interactions or act as a hydrogen-bond acceptor, similar to pyrrole substituents in .

Q & A

What are the common synthetic routes for synthesizing 3-(4-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide?

Basic
The synthesis typically involves multi-step organic reactions, including:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic/basic conditions to form the pyrazole core .
  • Substitution reactions : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution (e.g., using 4-fluoroaryl halides) and alkylation for the methyl group at the 1-position .
  • Coupling reactions : Amide bond formation between the pyrazole-5-carboxylic acid derivative and the hydroxypropyl-pyrrole amine using coupling agents like HATU or EDCI in anhydrous DMF .
    Purification often employs column chromatography or recrystallization, with HPLC used to confirm purity (>95%) .

Which spectroscopic and analytical techniques are critical for structural characterization?

Basic
Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the pyrrolidine and hydroxypropyl moieties .
  • X-ray crystallography : Resolves bond lengths/angles and confirms spatial arrangement of fluorophenyl and pyrrole groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₂FN₃O₂) and isotopic patterns .
  • HPLC : Assesses purity and stability under varying pH/temperature conditions .

What in vitro assays are used to evaluate its biological activity?

Basic
Common assays include:

  • Enzyme inhibition studies : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorogenic substrates) .
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Receptor binding assays : Radioligand displacement studies (e.g., for GPCR targets) to quantify affinity (Ki) .
    Dose-response curves are analyzed using GraphPad Prism, with triplicate experiments to ensure reproducibility .

How can reaction conditions be optimized to improve synthetic yield?

Advanced
Key optimization strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for fluorophenyl group incorporation .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency during amide bond formation .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during pyrrole alkylation .
    Statistical tools like Design of Experiments (DoE) identify critical variables (e.g., molar ratios, reaction time) .

How do researchers resolve contradictions in reported biological activity data?

Advanced
Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or serum concentrations affecting compound bioavailability .
  • Purity discrepancies : Impurities >5% (detected via HPLC) can skew IC₅₀ values; repurification via preparative HPLC is recommended .
  • Structural analogs : Subtle changes (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) alter activity; comparative SAR studies clarify trends .
    Meta-analyses of published data using tools like RevMan can reconcile conflicting results .

What computational methods predict its interaction with biological targets?

Advanced
Approaches include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., kinases), validated by mutagenesis studies .
  • Molecular dynamics (MD) simulations : GROMACS simulations (50–100 ns) assess stability of ligand-receptor complexes in physiological conditions .
  • QSAR modeling : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., logP, polar surface area) with activity .
    Density Functional Theory (DFT) calculations predict electronic properties influencing binding affinity .

How is the compound’s stability under physiological conditions assessed?

Advanced
Stability studies involve:

  • pH-dependent degradation : Incubation in buffers (pH 1–9) at 37°C, with LC-MS monitoring decomposition products .
  • Metabolic stability : Microsomal assays (human liver microsomes) quantify half-life (t½) and identify CYP450-mediated metabolites .
  • Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) to evaluate degradation under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.